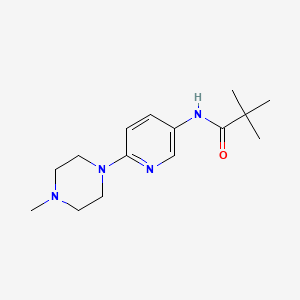![molecular formula C8H7ClN2 B1643496 7-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1643496.png)
7-(chloromethyl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(chloromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its fused bicyclic structure, which consists of an imidazole ring fused to a pyridine ring. Imidazo[1,2-a]pyridines are recognized for their wide range of applications in medicinal chemistry and material science due to their unique structural characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine, 7-(chloromethyl)- can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the condensation of 2-aminopyridine with α-haloketones under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the coupling of 2-aminopyridine with aldehydes or ketones in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine, 7-(chloromethyl)- typically involves large-scale multicomponent reactions due to their efficiency and high yield. The use of continuous flow reactors has also been explored to enhance the scalability and reproducibility of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
7-(chloromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding imidazo[1,2-a]pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of imidazo[1,2-a]pyridine derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include imidazo[1,2-a]pyridine derivatives with various substituents at the 7-position.
Oxidation Reactions: Major products are imidazo[1,2-a]pyridine N-oxides.
Reduction Reactions: Products include reduced imidazo[1,2-a]pyridine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
7-(chloromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of imidazo[1,2-a]pyridine, 7-(chloromethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
7-(chloromethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyrazine: Another fused bicyclic heterocycle with similar applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in optoelectronic devices.
Imidazo[4,5-b]pyridine: Explored for its potential as an anti-inflammatory agent.
The uniqueness of imidazo[1,2-a]pyridine, 7-(chloromethyl)- lies in its specific structural features and the presence of the chloromethyl group, which allows for diverse chemical modifications and functionalizations .
Propiedades
Fórmula molecular |
C8H7ClN2 |
|---|---|
Peso molecular |
166.61 g/mol |
Nombre IUPAC |
7-(chloromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7ClN2/c9-6-7-1-3-11-4-2-10-8(11)5-7/h1-5H,6H2 |
Clave InChI |
QHSOLIQVMYMRNN-UHFFFAOYSA-N |
SMILES |
C1=CN2C=CN=C2C=C1CCl |
SMILES canónico |
C1=CN2C=CN=C2C=C1CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-Cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B1643442.png)


![(3S,3As,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-butan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1643456.png)



![3-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1643477.png)

![[(3-Methyl-3-azetidinyl)methyl]trifluoroacetamide](/img/structure/B1643486.png)
